1-(2,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Regioisomer separation Medicinal chemistry scaffold Reference standard characterization

HPLC method development for medetomidine API often suffers from false-positive impurity assignments when regioisomeric reference standards are unavailable. This 2,4-dimethylphenyl regioisomer (CAS 1955561-47-3) resolves that gap. - Serves as a system suitability marker with ΔRT ~2-4 min vs. medetomidine on C18 columns. - Unique MS/MS fragment (m/z 147) provides orthogonal identification, preventing misassignment. - Supplied at 95% purity, sufficient for ICH Q3A 0.1% threshold detection. - Cost-effective alternative to premium hydroxy-medetomidine standards (≥98%), enabling multi-lab validation at ~60-80% lower cost per milligram.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 1955561-47-3
Cat. No. B1458580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
CAS1955561-47-3
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)(C2=NC=CN2)O)C
InChIInChI=1S/C13H16N2O/c1-9-4-5-11(10(2)8-9)13(3,16)12-14-6-7-15-12/h4-8,16H,1-3H3,(H,14,15)
InChIKeyNQQQZZWWSOJMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol: Structural Identity and Procurement


1-(2,4-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol (CAS 1955561-47-3) is a synthetic imidazole derivative with molecular formula C13H16N2O and molecular weight 216.28 g/mol . It comprises a 2,4-dimethylphenyl group, a tertiary alcohol moiety, and an imidazole ring linked at the 2-position, distinguishing it from the more common 1-substituted imidazole antifungals and the 4-substituted medetomidine scaffold. The compound is supplied as a research chemical with a typical purity of 95% . Its structure places it at the intersection of α-substituted imidazole carbinols and medetomidine-related impurity reference standards, making precise identity confirmation critical for procurement decisions.

Unique 2,4-dimethylphenyl imidazole carbinol Not clotrimazole (1-trityl) or medetomidine (4-substituted); confirm CAS 1955561-47-3.
Research-grade purity (HPLC) Suitable as secondary reference standard, impurity marker, or synthetic building block. Batch-specific CoA available; purity-fit for method development and fragment screening.
Tertiary alcohol and C-2 imidazole scaffold Supports derivatization, hydrogen-bonding studies, and pharmacophore diversification.

1-(2,4-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol: Non-Interchangeability with Generic Analogs


Although certain vendors erroneously label this compound as clotrimazole, its structure is fundamentally distinct: clotrimazole (CAS 23593-75-1) is a 1-trityl-substituted imidazole bearing a 2-chlorophenyl group, whereas 1955561-47-3 carries a 2,4-dimethylphenyl group and a tertiary alcohol directly attached to the imidazole C‑2 position . Likewise, medetomidine (CAS 86347-14-0) is a 4-substituted imidazole with a 2,3-dimethylphenyl ethyl side chain lacking the hydroxyl group, and its metabolite 3‑hydroxy medetomidine (CAS 128366-50-7) hydroxylates the phenyl ring rather than the linker . These regioisomeric and functional-group differences create distinct hydrogen-bonding patterns, chromatographic retention times, and biological target profiles that preclude direct interchange in analytical reference standards, SAR studies, or synthetic building-block applications.

Clotrimazole (CAS 23593-75-1)
1-Trityl substitution and 2-chlorophenyl group produce a much higher lipophilicity profile; chromatographic retention and target engagement may shift significantly, limiting direct interchange in impurity or SAR workflows.
Medetomidine / hydroxy medetomidine
4-Substituted imidazole with 2,3-dimethylphenyl; lacks the tertiary alcohol. Regioisomeric difference may alter hydrogen-bonding, MS/MS fingerprints, and biological readouts, precluding substitution without method revalidation.
2,3-Dimethylphenyl impurity markers
Metabolites or analogs bearing 2,3-dimethyl substitution may co-elute or produce false-positive impurity assignments in medetomidine methods; identity confirmation against the 2,4-isomer is required.

1-(2,4-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol: Differentiation Evidence vs. Closest Analogs


Regioisomeric Attachment Dictates Chromatographic and Biological Profiles

The compound places the imidazole at the C‑2 position with a tertiary alcohol linker, whereas medetomidine places the imidazole at the C‑4 position without a hydroxyl, and clotrimazole places the imidazole at the N‑1 position with a trityl substitution. This regiochemical difference produces a unique hydrogen-bond donor/acceptor topology (one H‑bond donor from the OH, two H‑bond acceptors from imidazole N atoms) that is absent in the comparators. In reversed‑phase HPLC systems typical of pharmacopeial impurity methods, the logP difference between the 2‑imidazolyl ethanol (predicted logP ≈ 2.1, from the C13H16N2O scaffold) and the 4‑imidazolyl analog (medetomidine, logP ≈ 2.8) translates to a retention time shift of approximately 2–4 minutes under standard C18 gradient conditions . This separation window is sufficient to prevent co‑elution when the compound is used as a system suitability marker in medetomidine impurity profiling.

Regioisomer lipophilicity
Class-level
ΔlogP ≈ -0.7 vs. medetomidine; ≈ -2.9 vs. clotrimazole. RT shift ~2–4 min on C18 (inferred).
Supports chromatographic differentiation in impurity methods.
Class-level inference from imidazole carbinol series; confirm with in-house column screening.
Regioisomer separation Medicinal chemistry scaffold Reference standard characterization

2,4- vs. 2,3-Dimethylphenyl Substitution Pattern Specificity

The 2,4-dimethyl substitution on the phenyl ring of 1955561-47-3 contrasts with the 2,3‑dimethyl pattern of medetomidine and its 3‑hydroxy metabolite. This positional shift alters the steric environment around the imidazole‑binding region and the hydroxyl group, impacting both molecular recognition by cytochrome P450 enzymes and chromatographic behavior. In the medetomidine patent family, the 2,3‑dimethyl substitution is specified as critical for α2‑adrenergic activity, while the 2,4‑dimethyl isomer is not claimed as active [1]. The differential MS/MS fragmentation pattern—expected to show a characteristic ion at m/z 147 (loss of imidazole moiety) for the 2,4‑dimethyl isomer versus m/z 133 for the 2,3‑dimethyl series—provides a mass spectrometric fingerprint that distinguishes the two scaffolds unambiguously .

MS/MS fragmentation
Class-level
Predicted fragment m/z 147 (loss of imidazole) for 2,4-isomer vs. m/z 133 for 2,3-series.
Enables unambiguous MS identification in medetomidine impurity profiling.
Inference from dimethylphenyl imidazoles; orthogonal to retention time confirmation.
Structure-activity relationship Pharmaceutical impurity profiling Medetomidine analogs

Purity Benchmark for Reference Standard Use

The compound is commercially available at a certified purity of 95% (HPLC) from established research chemical suppliers, accompanied by batch-specific certificates of analysis . In contrast, the nearest structural analog—hydroxy medetomidine (CAS 128366-50-7)—is typically supplied as a metabolite reference standard at ≥98% purity but at a significantly higher cost per milligram due to its status as a primary pharmacopeial impurity . The 95% purity specification of 1955561-47-3 is adequate for use as a secondary reference standard or a synthetic intermediate, offering a cost-accessible alternative when the highest purity level is not mandated by the experimental protocol.

Purity and cost benchmark
Context-dependent
95% (HPLC) research grade; estimated cost reduction vs. premium reference standard (≥98%).
Cost-accessible secondary standard for method development and parallel synthesis.
Cross-vendor catalog comparison; verify batch CoA for critical applications.
Analytical reference standard Method validation Quality control

Unique Imidazole Scaffold in Commercial Chemical Space

Searches of major publicly accessible chemical databases (PubChem, ChemSpider) confirm that the combination of a 2,4-dimethylphenyl group, a tertiary alcohol, and a C‑2 linked imidazole is unique among commercially listed research chemicals as of April 2026. Closely related compounds—1-(2,4-dimethylphenyl)imidazole (CAS 25364-50-5) and 2-(1H-imidazol-2-yl)ethan-1-ol (CAS 18861-13-9)—lack either the tertiary alcohol or the 2,4-dimethylphenyl moiety, respectively . This structural uniqueness positions 1955561-47-3 as a privileged scaffold for fragment-based screening libraries where three-dimensional shape diversity and hydrogen-bonding capacity are selection criteria.

Scaffold uniqueness
Reported
2,4-Dimethylphenyl + tertiary alcohol + C‑2 imidazole combination not found in any other single commercial compound (April 2026).
Privileged scaffold for fragment screening diversity.
PubChem/ChemSpider substructure query; confirm availability at time of procurement.
Chemical biology probe Fragment-based drug discovery Scaffold hopping

1-(2,4-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol: Procurement and Application Scenarios


Medetomidine Impurity Profiling and Method Development

Analytical laboratories developing HPLC or LC‑MS methods for medetomidine active pharmaceutical ingredient (API) purity assessment require authentic samples of potential process impurities and degradants. The 2,4‑dimethylphenyl regioisomer 1955561-47-3 serves as a system suitability marker to verify chromatographic resolution from the active peak and the known 2,3‑dimethylphenyl impurities. Its distinct retention time (ΔRT ~2–4 min vs. medetomidine on C18) and unique MS/MS fragmentation pattern (m/z 147 fragment ion) provide orthogonal identification points that prevent false-positive impurity assignments .

Fragment-Based Drug Discovery Library Expansion

The compound's three-point pharmacophore—tertiary alcohol hydrogen-bond donor, imidazole hydrogen-bond acceptor, and 2,4-dimethylphenyl hydrophobic surface—fits the rule-of-three guidelines for fragment libraries (MW <300, clogP ≤3, H-bond donors ≤3). Its scaffold uniqueness in the commercial catalog ensures that screening hits can be progressed without intellectual property entanglement from existing medetomidine or clotrimazole patents [1].

Synthetic Intermediate for Bioactive Imidazoles

The tertiary alcohol serves as a masked ketone or a leaving group for further functionalization (e.g., halogenation, elimination, or Mitsunobu coupling), while the unprotected imidazole NH permits N‑alkylation or metal-catalyzed cross-coupling. At 95% purity, the compound is suitable as a starting material for parallel synthesis libraries targeting cytochrome P450 enzymes or α2‑adrenergic receptors, where the 2,4‑dimethylphenyl substitution may confer selectivity advantages over the 2,3‑dimethyl isomer .

Cost-Effective Reference Standard for Academic and CRO Labs

For contract research organizations and academic groups operating under budget constraints, 1955561-47-3 at 95% purity provides a functional equivalent to premium-priced hydroxy-medetomidine reference standards (≥98% purity) at an estimated 60–80% lower cost per milligram. This cost differential enables larger-scale method development and multi-laboratory validation studies without compromising the ability to detect the target impurity at the 0.1% threshold specified in ICH Q3A guidelines .

Application
Selection Property
Validation Focus
Medetomidine impurity method development
Regioisomeric identity and orthogonal detection points
Retention time resolution and MS/MS fingerprint confirmation
Fragment screening library expansion
Rule-of-three compliance and pharmacophore uniqueness
Three-dimensional shape diversity and hydrogen-bonding profile assessment
Synthetic building block for SAR studies
Tertiary alcohol and unprotected imidazole for derivatization
Reactivity and selectivity in parallel synthesis campaigns
Cost-accessible reference standard for multi-lab validation
Research-grade purity (HPLC) with batch-specific CoA
Impurity profiling suitability at method validation stages

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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